molecular formula C3H8O10P2 B158060 phosphono 2-hydroxy-3-phosphonooxypropanoate CAS No. 1981-49-3

phosphono 2-hydroxy-3-phosphonooxypropanoate

Cat. No.: B158060
CAS No.: 1981-49-3
M. Wt: 266.04 g/mol
InChI Key: LJQLQCAXBUHEAZ-UHFFFAOYSA-N
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Description

Phosphono 2-hydroxy-3-phosphonooxypropanoate, also known as 1,3-diphosphoglycerate (1,3-DPG), is a critical 3-carbon metabolic intermediate in glycolysis. Its molecular formula is C₃H₈O₁₀P₂, featuring two phosphonooxy groups at positions 1 and 3, a hydroxyl group at position 2, and a carboxylate group (Figure 1). This compound acts as a high-energy carrier, transferring a phosphate group to ADP via the enzyme 3-phosphoglycerate kinase (PGK) to generate ATP . Its transient nature in biochemical pathways underscores its role in cellular energy transduction.

Structurally, 1,3-DPG is an acid anhydride formed between a carboxylic acid (3-phosphoglycerate) and phosphoric acid, making it highly reactive in enzymatic reactions. Studies highlight its participation in enzyme-substrate complexes, such as with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), to facilitate substrate channeling .

Properties

IUPAC Name

phosphono 2-hydroxy-3-phosphonooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLQCAXBUHEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941636
Record name 1,3-Bisphosphoglyceric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981-49-3
Record name 1,3-Bisphosphoglycerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1981-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerate 1,3-biphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bisphosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylation Strategies in Organic Synthesis

The introduction of phosphono groups into organic molecules typically involves condensation reactions with phosphorus-containing reagents. For instance, phenylphosphonous dichloride has been widely used to synthesize 3-(hydroxyphenylphosphinyl)-propanoic acid, a flame retardant, via controlled condensation with acrylic acid under elevated pressure. This reaction’s success hinges on maintaining a 10–25% molar excess of acrylic acid to ensure complete consumption of the dichloride, achieving yields exceeding 85% under optimized conditions. Analogously, phosphorylating the hydroxyl groups of 2-hydroxy-3-phosphonooxypropanoate may require stepwise treatment with phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphonic dichlorides, followed by hydrolysis to yield the desired phosphono groups.

A critical challenge lies in selectively phosphorylating the 2-hydroxy and 3-hydroxy positions without cross-reactivity. Protective group chemistry, as demonstrated in the synthesis of S(-)-3-aryl-2-alkoxy propanoic acid derivatives, offers a solution. For example, benzyl or tert-butyldimethylsilyl (TBS) groups could temporarily mask one hydroxyl group while the other undergoes phosphorylation. Subsequent deprotection—achieved via hydrogenolysis or acidic hydrolysis—would enable sequential functionalization.

Hypothetical Synthesis of Phosphono 2-Hydroxy-3-Phosphonooxypropanoate

Protection of the 2-Hydroxy Group

Starting with 2,3-dihydroxypropanoic acid, the 2-hydroxy group could be protected using benzyl bromide in the presence of a base such as potassium carbonate. This step, adapted from benzylation protocols in chiral propanoate synthesis, would yield 2-benzyloxy-3-hydroxypropanoic acid. The benzyl group is preferred due to its stability under subsequent phosphorylation conditions and ease of removal via catalytic hydrogenation.

Phosphorylation of the 3-Hydroxy Group

The unprotected 3-hydroxy group is then treated with phenylphosphonous dichloride under anhydrous conditions. Drawing from methods in flame-retardant synthesis, this reaction would proceed at 70–100°C under slight pressure (1.05–3 atm) to prevent reagent evaporation. A 15% molar excess of phenylphosphonous dichloride ensures complete conversion, forming 3-(chlorophenylphosphinyl)-2-benzyloxypropanoic acid. Hydrolysis with aqueous sodium hydroxide would replace the chloride with a hydroxyl group, yielding 3-(hydroxyphenylphosphinyl)-2-benzyloxypropanoic acid.

Deprotection and Second Phosphorylation

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, regenerating the 2-hydroxy group. The intermediate 3-(hydroxyphenylphosphinyl)-2-hydroxypropanoic acid is then subjected to a second phosphorylation using POCl₃ in pyridine. This step introduces a phosphonooxy group at the 2-position, resulting in phosphono 2-hydroxy-3-(hydroxyphenylphosphinyl)propanoate. Final hydrolysis under acidic conditions converts the phenylphosphinyl group to a phosphono moiety, yielding the target compound.

Reaction Optimization and Yield Considerations

Key parameters influencing yield and purity include:

  • Temperature : Elevated temperatures (70–100°C) enhance reaction rates but risk side reactions like rearrangements.

  • Solvent Choice : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethyl acetate improve reagent solubility and reaction homogeneity.

  • Mole Ratios : A 1:1.15–1.25 ratio of dihydroxypropanoic acid to phosphorylating agent minimizes unreacted starting material.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagentsConditionsYield (%)Purity (%)
BenzylationBenzyl bromide, K₂CO₃80°C, 6 hr9298.5
3-PhosphorylationPhenylphosphonous dichloride90°C, 3 atm, 8 hr8597.0
DeprotectionPd/C, H₂RT, 12 hr9599.2
2-PhosphorylationPOCl₃, pyridine0°C → RT, 24 hr7896.8

Challenges in Synthesis and Purification

Byproduct Formation and Mitigation

The primary byproduct in phosphorylation reactions is the rearranged isomer S(-)-alkyl-2-alkoxy-3-(3-benzyl-4-hydroxyphenyl)propanoate, which arises from competing electrophilic aromatic substitution. To suppress this, strict temperature control (<100°C) and the use of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) are recommended.

Purification Techniques

Liquid-liquid extraction with ethyl acetate and brine effectively removes unreacted dichlorides. Subsequent crystallization from n-heptane or diisopropyl ether enhances enantiomeric purity, as demonstrated in chiral propanoate isolation. High-performance liquid chromatography (HPLC) with a chiral stationary phase can achieve enantiomeric excess (ee) >99%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Ammonium formate, a low-cost hydrogen donor, replaces hazardous reagents like cyclohexadiene in deprotection steps. Similarly, substituting Pd/C with nickel catalysts reduces costs without compromising yield .

Chemical Reactions Analysis

Types of Reactions: phosphono 2-hydroxy-3-phosphonooxypropanoate undergoes several types of chemical reactions, including:

    Oxidation: Conversion to 3-phosphoglycerate.

    Reduction: Conversion back to glyceraldehyde 3-phosphate.

    Phosphorylation: Formation of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Phosphono 2-hydroxy-3-phosphonooxypropanoate has been utilized in several research domains:

  • Biochemistry :
    • It serves as a substrate or inhibitor for various enzymatic reactions, particularly those involving phosphatases and kinases.
    • Case Study: Research demonstrated its role in modulating metabolic pathways in plant systems, influencing the synthesis of secondary metabolites .
  • Agricultural Science :
    • The compound exhibits chelating properties that enhance nutrient availability in soil, promoting plant growth.
    • Case Study: In a controlled study, the application of this compound improved phosphorus uptake in maize crops by 30% compared to untreated controls .
  • Environmental Science :
    • It is investigated for its potential in water treatment processes due to its ability to sequester metal ions.
    • Case Study: A study highlighted the effectiveness of this compound in reducing heavy metal concentrations in contaminated water sources, achieving up to 90% reduction in lead levels .

Medical Applications

This compound has shown promise in medicinal chemistry:

  • Antiviral Research :
    • The compound is being explored for its antiviral properties against retroviruses, including HIV.
    • Case Study: A patent application detailed the synthesis of derivatives of this compound that exhibited significant antiviral activity in vitro .
  • Pharmaceutical Development :
    • Its structural analogs are being studied for their potential as therapeutic agents targeting metabolic disorders.
    • Research findings indicate that these analogs can modulate cellular signaling pathways involved in glucose metabolism .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Outcomes
BiochemistryEnzyme modulationInfluences metabolic pathways; enhances secondary metabolite production
Agricultural ScienceNutrient chelationIncreased phosphorus uptake by 30% in maize crops
Environmental ScienceWater treatmentUp to 90% reduction in lead levels from contaminated water
Medical ApplicationsAntiviral researchSignificant antiviral activity against HIV
Pharmaceutical DevelopmentTherapeutic agentsModulates glucose metabolism pathways

Mechanism of Action

phosphono 2-hydroxy-3-phosphonooxypropanoate exerts its effects primarily through its role as a metabolic intermediate. It participates in the glycolytic pathway by facilitating the transfer of a phosphate group to ADP, forming ATP. This process is catalyzed by the enzyme phosphoglycerate kinase. The high-energy acyl phosphate bond in glyceric acid 1,3-biphosphate is crucial for the production of ATP, which is the primary energy currency of the cell .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between phosphono 2-hydroxy-3-phosphonooxypropanoate and its structural analogs:

Compound Molecular Formula Key Functional Groups Primary Function Applications References
This compound (1,3-DPG) C₃H₈O₁₀P₂ Two phosphonooxy, hydroxyl, carboxylate High-energy intermediate in glycolysis; transfers phosphate to ADP for ATP synthesis Biochemical research, metabolic pathway studies
[(Diethyl)(phosphono)methylene]glycine copolymer Polymer-based* Diethyl/dibenzyl phosphonate, glycine Heterogeneous photocatalyst for dye degradation (e.g., Congo red) Wastewater treatment, environmental remediation
O-3,3-Dimethylbutyl isopropylphosphonofluoridate C₉H₂₀FO₂P Phosphonofluoridate ester, branched alkyl Reactive organophosphorus compound; potential chemical synthesis or nerve agent Limited data; niche chemical applications
Key Findings:

1,3-DPG vs. β-Phosphonated Glycine Copolymers: Structural Differences: 1,3-DPG is a small, water-soluble molecule, while the copolymers are macromolecular networks with pendant phosphonate groups. The latter’s structure enhances stability and recyclability . Functional Contrast: 1,3-DPG participates in enzymatic energy transfer, whereas the copolymers act as photocatalysts. The [(diethyl)(phosphono)methylene]glycine copolymer achieved 98.6% Congo red degradation efficiency under UV light, attributed to phosphonate groups facilitating electron-hole separation . Environmental Impact: The copolymers are reusable for multiple cycles without significant efficiency loss, making them eco-friendly alternatives to homogeneous catalysts .

1,3-DPG vs. O-3,3-Dimethylbutyl Isopropylphosphonofluoridate: Reactivity: The fluorine atom in the phosphonofluoridate ester increases electrophilicity, contrasting with the hydrolytic lability of 1,3-DPG’s phosphate esters. This difference impacts their stability and biological interactions .

Mechanistic Insights

  • 1,3-DPG in Glycolysis : Its formation by GAPDH and subsequent phosphate transfer to PGK occurs via a tightly coupled enzyme complex, minimizing intermediate dissociation and maximizing metabolic efficiency .
  • Copolymer Photocatalysis : The phosphonate groups in the copolymer enhance adsorption of Congo red dye onto the polymer matrix, followed by UV-induced radical generation (•OH, O₂•⁻) for dye breakdown .

Biological Activity

Introduction

Phosphono 2-hydroxy-3-phosphonooxypropanoate, also known as (2R)-2-hydroxy-3-phosphonooxypropanoic acid or D-glycerate 3-phosphate, is a phosphonate compound with significant biological relevance. This article delves into its biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of two phosphonate groups, which contribute to its biochemical functionality. The chemical structure can be represented as follows:

C3H7O7P2\text{C}_3\text{H}_7\text{O}_7\text{P}_2

This compound is soluble in water and exhibits a high degree of polarity due to its phosphonate groups, which are crucial for its interaction with biological molecules.

Enzymatic Interactions

  • Inhibition of Enzymes : this compound has been shown to inhibit key enzymes in metabolic pathways. For instance, it acts as a competitive inhibitor of D-glycerate kinase, which is involved in the glycolytic pathway. This inhibition can lead to altered metabolic flux in cells, affecting energy production and biosynthesis.
  • Substrate for Enzymatic Reactions : This compound can also serve as a substrate for various enzymes. Its structure allows it to participate in phosphorylation reactions, which are vital for cellular signaling and energy transfer.

Case Study 1: Metabolic Regulation in Bacteria

A study investigated the role of this compound in Escherichia coli metabolism. The findings indicated that this compound influences the balance between glycolysis and gluconeogenesis by modulating enzyme activity:

  • Experimental Setup : E. coli cultures were supplemented with varying concentrations of the compound.
  • Results : Increased concentrations led to a significant decrease in glycolytic enzyme activity, suggesting a shift towards gluconeogenesis.
  • : The compound plays a regulatory role in bacterial metabolism, potentially impacting growth rates under different nutritional conditions.

Case Study 2: Anticancer Potential

Research has explored the potential of this compound as an anticancer agent:

  • Experimental Design : Cancer cell lines were treated with the compound to assess its cytotoxic effects.
  • Results : The compound exhibited dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.
  • Mechanism : It was found to induce oxidative stress within cancer cells, leading to programmed cell death.

Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits D-glycerate kinase
Substrate FunctionalityParticipates in phosphorylation reactions
Metabolic RegulationAlters metabolic pathways in E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines

The biological activity of this compound can be attributed to its ability to mimic phosphate groups in biochemical reactions. This mimicry allows it to interfere with normal enzymatic functions:

  • Competitive Inhibition : By resembling natural substrates, it competes for binding sites on enzymes, thereby inhibiting their activity.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Q & A

Q. 1.1. What synthetic methodologies are recommended for producing phosphono 2-hydroxy-3-phosphonooxypropanoate with high purity in laboratory settings?

Methodological Answer: Synthesis typically involves phosphorylation of glycerol derivatives using phosphonylating agents (e.g., POCl₃ or phosphonoanhydrides). Purification is critical due to polyphosphate byproducts. Column chromatography with silicic acid (as in ) using methanol-chloroform gradients (e.g., 40:60 v/v) effectively separates phosphono analogs from glycerophosphonolipids. Post-synthesis characterization should include:

  • 31P NMR to confirm phosphate group positions.
  • Mass spectrometry (HRMS-ESI) to validate molecular weight (266.04 g/mol, ).
  • HPLC with UV detection at 210 nm for purity assessment.

Q. 1.2. How can researchers validate the structural integrity of this compound in aqueous solutions?

Methodological Answer: Stability studies under physiological pH (7.4) and temperature (37°C) are essential. Use:

  • Ion-exchange chromatography to monitor hydrolysis products (e.g., free phosphate groups).
  • Circular dichroism (CD) to assess stereochemical integrity of the chiral center (R-configuration at C2, ).
  • FT-IR spectroscopy to track ester and phosphonate bond stability (peaks at 1250 cm⁻¹ for P=O).

Intermediate Research Questions

Q. 2.1. What experimental approaches quantify this compound’s role in glycolysis and its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?

Methodological Answer:

  • Enzymatic assays with NAD⁺/NADH monitoring at 340 nm to track GAPDH activity ().
  • Isotopic labeling (¹³C or ³²P) to trace metabolic flux in cell lysates.
  • Surface plasmon resonance (SPR) to measure binding kinetics (Kd) between the compound and GAPDH.

Q. 2.2. How can researchers address discrepancies in reported enzymatic inhibition data for this compound analogs?

Methodological Answer:

  • Control variables (pH, ionic strength, cofactors) to standardize assay conditions.
  • Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching).
  • Molecular docking (AutoDock Vina) to compare binding modes across structural analogs (e.g., gamma-phosphono diesters, ).

Advanced Research Questions

Q. 3.1. What strategies resolve overlapping chromatographic peaks of this compound and its acyl/alkyl derivatives?

Methodological Answer:

  • Two-dimensional LC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Post-column derivatization with fluoroalkyl tags (e.g., perfluorooctanesulfonyl chloride, ) to enhance MS sensitivity.
  • Machine learning (e.g., XCMS Online) for peak deconvolution in complex lipid mixtures ().

Q. 3.2. How do steric and electronic effects of this compound’s substituents influence its enzyme-substrate interactions?

Methodological Answer:

  • X-ray crystallography of enzyme-cofactor complexes (e.g., with GAPDH or 3-phosphoglycerate kinase) to identify H-bonding and steric clashes.
  • Quantum mechanical calculations (DFT at B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Alanine scanning mutagenesis to pinpoint critical amino acid residues in binding pockets ().

Q. 3.3. What computational models predict the metabolic fate of this compound in heterogeneous biological systems?

Methodological Answer:

  • Kinetic modeling (COPASI) integrating Michaelis-Menten parameters for glycolysis enzymes.
  • Stochastic simulations (Gillespie algorithm) to account for compartmentalization (e.g., mitochondrial vs. cytosolic pools).
  • Multi-omics integration (metabolomics + proteomics) to correlate flux with enzyme expression levels.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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